4-sulfanylbutanoic acid

Neurochemistry Experimental epilepsy models GABAergic pharmacology

4-Sulfanylbutanoic acid (CAS 13095-66-4; also indexed under the protonated form 13095-73-3), systematically referred to as 4-mercaptobutyric acid (MBA), is a C4 ω-mercaptoalkanoic acid bearing a terminal thiol (-SH) and a carboxylic acid (-COOH) group. As a member of the thia fatty acid subclass, this bifunctional molecule serves as a versatile intermediate in organic synthesis, self-assembled monolayers (SAMs) on gold, quantum dot (QD) capping, and dendrimer-based drug delivery scaffolds.

Molecular Formula C4H7O2S-
Molecular Weight 119.16 g/mol
CAS No. 13095-66-4
Cat. No. B080401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-sulfanylbutanoic acid
CAS13095-66-4
Synonyms4-mercaptobutanoic acid
4-mercaptobutyrate
4-mercaptobutyrate monopotassium salt
4-mercaptobutyrate monosodium salt
4-mercaptobutyrate, Calcium salt (2:1)
4-mercaptobutyrate, magnesium salt (2:1)
4-mercaptobutyrate, parent acid
Molecular FormulaC4H7O2S-
Molecular Weight119.16 g/mol
Structural Identifiers
SMILESC(CC(=O)[O-])CS
InChIInChI=1S/C4H8O2S/c5-4(6)2-1-3-7/h7H,1-3H2,(H,5,6)/p-1
InChIKeyDTRIDVOOPAQEEL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Sulfanylbutanoic Acid (13095-66-4): Structural Identity, Physicochemical Baseline, and Procurement-Relevant Class Positioning


4-Sulfanylbutanoic acid (CAS 13095-66-4; also indexed under the protonated form 13095-73-3), systematically referred to as 4-mercaptobutyric acid (MBA), is a C4 ω-mercaptoalkanoic acid bearing a terminal thiol (-SH) and a carboxylic acid (-COOH) group [1]. As a member of the thia fatty acid subclass, this bifunctional molecule serves as a versatile intermediate in organic synthesis, self-assembled monolayers (SAMs) on gold, quantum dot (QD) capping, and dendrimer-based drug delivery scaffolds [2]. Its predicted pKa (carboxylic acid) of ~4.65 and XLogP3 of ~0.3 place it at a moderate hydrophilicity–lipophilicity balance distinct from shorter-chain or branched analogs .

4-Sulfanylbutanoic Acid (13095-66-4): Why In-Class Substitution Without Chain-Length and Positional Selectivity Is Scientifically Unreliable


Although ω-mercaptoalkanoic acids share a common HS–(CH₂)ₙ–COOH architecture, simply replacing one chain length (n) with another is demonstrably invalid across multiple experimental contexts [1]. As the evidence in Section 3 shows, the methylene spacer length (n=3 for MBA vs. n=2 for 3-MPA vs. n=4 for MVA) directly modulates convulsant potency by 6.25-fold, alters GABA-A receptor binding affinity, and dictates whether a capping ligand stabilizes quantum dots against aggregation or precipitates their precursors [2]. Furthermore, the linear vs. branched topology of isomers—such as 3MBA bearing a side methyl group—yields significantly different fluorescent quantum yields in CdTe QD systems, demonstrating that backbone architecture matters as much as functional group identity [3]. Procurement decisions that disregard chain-length specificity or positional isomerism therefore risk selecting a compound with critically different potency, binding characteristics, or material performance.

4-Sulfanylbutanoic Acid (13095-66-4): Quantitative Differentiation Evidence vs. Closest Structural Analogs


Convulsant Dose Threshold: 4-MBA Requires 6.25-Fold Higher Dose Than 3-MPA to Induce Seizures in Rats

In a direct head-to-head comparison, 4-mercaptobutyric acid (MBA) and 3-mercaptopropionic acid (3-MPA) were administered intraperitoneally to rats. 3-MPA induced convulsions at a dose of 32 mg/kg body weight, whereas MBA required 200 mg/kg body weight to elicit the same endpoint [1]. This 6.25-fold difference in convulsant threshold is attributed to the additional methylene unit in MBA, which likely reduces its affinity for the GABA-A receptor complex and/or glutamate decarboxylase. This quantitative safety margin is critical for researchers using these compounds as pharmacological tools in epilepsy models, where the wider therapeutic window of MBA may reduce confounding acute toxicity [1].

Neurochemistry Experimental epilepsy models GABAergic pharmacology

GABA-A Receptor Binding Affinity: 4-MBA Exhibits 1.33-Fold Weaker Inhibition Than 3-MPA in Synaptic Membrane Assays

In competitive binding studies against [³H]muscimol on freeze-thawed, Triton-treated calf-brain synaptic membranes, 4-mercaptobutyric acid (MBA) and 3-mercaptopropionic acid (3-MPA) were characterized as two-site competitive inhibitors. The apparent inhibition affinity constant (Kiapp) for MBA was determined to be 5000 μM, while 3-MPA exhibited a Kiapp of 3750 μM [1]. This represents a 1.33-fold weaker binding affinity for MBA at the GABA-A receptor orthosteric site. The same study established the receptor preparation's Kd for [³H]muscimol as 3.6 nM with a Bmax of 3.94 pmol/mg protein, ensuring reliable quantitation of inhibitor potency [1].

Receptor pharmacology GABA-A ligand binding Convulsant mechanism

Quantum Dot Capping Performance: Linear 4-MBA Results in Inferior Fluorescence and Broader Size Distribution Compared to Branched Mercapto Acids

In a systematic study comparing seven mercapto acids as capping agents for CdTe quantum dots synthesized via modified hydrothermal method with Na₂TeO₃, linear mercapto acids including 4-mercaptobutyric acid (MBA) produced QDs with weaker fluorescence and less uniform size distributions than their branched counterparts [1]. Specifically, 3-mercaptobutyric acid (3MBA)-capped QDs exhibited a quantum yield of 71%, markedly outperforming linear MBA-capped QDs [2]. A separate study further demonstrated that 4-mercaptovaleric acid (4MVA)-capped QDs displayed higher fluorescence than MBA-capped QDs, though lower than 3MBA-capped QDs, confirming that the methyl side group—not merely chain extension—is the key structural driver of optical performance [3]. The inferior performance of linear MBA is attributed to its lack of a side methyl group, which compromises the hydrophilicity–hydrophobicity balance needed for effective surface passivation [1].

Nanocrystal synthesis Quantum dot capping ligands Photoluminescence

Bifunctional Linker Electron Lifetime in QDSSCs: MBA-Modified TiO₂ Exhibits Shorter Electron Lifetime Than MPS-Based Linkers

In a comparative evaluation of three bifunctional linker molecules—4-mercaptobutyric acid (MBA), mercaptosuccinic acid (MSA), and sodium 3-mercapto-1-propanesulfonate (MPS)—for anchoring CdSe quantum dots to TiO₂ films in quantum dot sensitized solar cells (QDSSCs), electrochemical impedance spectroscopy (EIS) was employed to measure the electron lifetime [1]. The study demonstrated that the electron lifetime for the QDSSC based on MPS-modified TiO₂ was longer than those for QDSSCs based on both MBA- and MSA-modified TiO₂, indicating that interface charge recombination was more effectively suppressed by the MPS linker [1]. The power conversion efficiency (PCE) of approximately 1% was achieved only for the MPS-modified QDSSC, while the MBA-modified device underperformed in both electron lifetime and overall efficiency [1].

Quantum dot sensitized solar cells Bifunctional linkers Electrochemical impedance spectroscopy

Traceless Linker Kinetics: Intramolecular Thiolysis of 4-Mercaptobutyrate Esters Is ≥100-Fold Faster Than Base Hydrolysis

In a mechanistic study of 4-mercaptobutyrate esters as traceless linkers on gold SAMs, p-nitrophenol release via intramolecular thiolysis following disulfide reduction with dithiothreitol at pH ~10.5 was found to be at least 100-fold faster than the corresponding base hydrolysis rate at the same pH [1]. This rapid release is enabled by the favorable 5-membered ring transition state accessible to the γ-mercapto acid scaffold—a geometric feature uniquely available to the 4-carbon chain length (HS–CH₂–CH₂–CH₂–COOH) . Shorter-chain analogs (e.g., 3-MPA) would involve a less favorable 4-membered ring, while longer-chain analogs would sacrifice kinetic efficiency through larger ring formation. The study quantitatively demonstrated that phenolates and ethanolamine derivatives released rapidly, whereas simple alkyl substrates released slowly, confirming the leaving-group-dependent scope [1].

Self-assembled monolayers Traceless linker chemistry Kinetic analysis

4-Sulfanylbutanoic Acid (13095-66-4): Evidence-Backed Procurement Scenarios Where This Compound Delivers Distinctive Value


Experimental Epilepsy Models Requiring a Thiol-Containing Convulsant with a Wider Therapeutic Window

As Section 3 Evidence Item 1 establishes, MBA induces convulsions at 200 mg/kg i.p. in rats—a 6.25-fold higher dose than the 32 mg/kg required for 3-MPA [1]. This quantitatively validated safety margin makes MBA the preferred tool compound when experimental protocols demand a sulfur-containing convulsant that provides sufficient dosing latitude to avoid acute lethality, enabling within-subject dose–response designs that would be hazardous with 3-MPA.

Traceless Linker Design for Self-Assembled Monolayers on Gold Requiring Triggered Alcohol Release

The ≥100-fold kinetic advantage of intramolecular thiolysis over base hydrolysis for 4-mercaptobutyrate esters (Evidence Item 5) uniquely positions MBA as the scaffold of choice for constructing reductively cleavable linkers on gold surfaces [2]. This application is not effectively served by shorter (3-MPA) or longer (MVA) chain analogs, as ring-size constraints alter the kinetic profile. Procurement for SAM-based biosensor or drug-release platforms should prioritize the 4-carbon MBA architecture.

Dendrimer and Polyester Scaffold Synthesis via Click Chemistry Requiring a Thiol-yne Building Block

MBA serves as the foundational monomer for poly(propargyl alcohol-4-mercaptobutyric acid) (PPMA) dendrimers used in RGD-conjugated unimolecular micelles for targeted drug delivery [3]. This application exploits the linear thiol–carboxyl bifunctionality of MBA for thiol-yne click polymerization—a role where the absence of a sterically hindering side methyl group (as in 3MBA) is advantageous for polymerization kinetics and dendrimer generation control.

GABA-A Receptor Pharmacology Studies Requiring a Low-Affinity Competitive Inhibitor Reference Compound

With a Kiapp of 5000 μM at the GABA-A receptor orthosteric site—1.33-fold weaker than 3-MPA at 3750 μM (Evidence Item 2)—MBA provides a quantitatively characterized, lower-affinity reference inhibitor for competitive binding displacement assays [4]. This graded affinity difference is valuable for multi-concentration inhibitor panels designed to parse allosteric vs. orthosteric contributions to GABAergic modulation.

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